SHP2 inhibitor LY6

SHP2 SHP1 phosphatase selectivity

Research requiring precise SHP2 allosteric modulation faces irreproducibility when substituting clinical-stage inhibitors like SHP099. LY6 provides a validated, freely optimizable chemotype that stabilizes the autoinhibited SHP2 conformation via a unique C-SH2/PTP pocket. - **Mechanistic control:** Biochemical IC50 9.8 μM (full-length WT); 2.13× reduced activity vs isolated PTP domain confirms allostery. - **Mutant selectivity:** 1.28× greater potency vs SHP2 E76K (IC50 7.67 μM) - ideal for PTPN11-driven leukemia models. - **Defined selectivity:** ~7× SHP1 discrimination; use as lower-bound benchmark in selectivity assays. - **Supply:** ≥98% (HPLC), soluble 10 mM in DMSO. Stable for research use.

Molecular Formula C30H27Cl2N3O4
Molecular Weight 564.5 g/mol
Cat. No. B11934237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSHP2 inhibitor LY6
Molecular FormulaC30H27Cl2N3O4
Molecular Weight564.5 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1CN2CCC=C(C2)N3C4=CC=CC=C4NC3=O)C(=O)C=CC5=C(C=C(C=C5)Cl)Cl)O
InChIInChI=1S/C30H27Cl2N3O4/c1-2-39-29-16-28(37)23(27(36)12-10-19-9-11-21(31)15-24(19)32)14-20(29)17-34-13-5-6-22(18-34)35-26-8-4-3-7-25(26)33-30(35)38/h3-4,6-12,14-16,37H,2,5,13,17-18H2,1H3,(H,33,38)/b12-10+
InChIKeyKXGGLZVQMDYPEO-ZRDIBKRKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SHP2 inhibitor LY6 for Research Procurement: Potency, Selectivity, and Mutant-Context Activity


SHP2 inhibitor LY6 is a small-molecule allosteric SHP2 inhibitor with the CAS number 2296718-09-5 and molecular formula C30H27Cl2N3O4. It stabilizes the autoinhibited conformation of the oncogenic tyrosine phosphatase SHP2 [1]. Its primary application is as a tool compound for probing SHP2-dependent signaling in cancer models, particularly those harboring PTPN11 activating mutations [1].

Early-stage allosteric SHP2 inhibitor tool compound
Stabilizes autoinhibited C-SH2–PTP domain conformation
Multi-assay target engagement confirmed (MST, thermal shift, fluorescence)
Suited for in vitro biochemical and cellular phosphatase studies

Why Not Any SHP2 Inhibitor? LY6's Differentiated Selectivity and Mutant-Context Profile


Direct substitution among SHP2 inhibitors is not straightforward due to substantial variations in potency, selectivity for SHP2 over the closely related phosphatase SHP1, and differential activity against SHP2 mutants. While many advanced allosteric SHP2 inhibitors (e.g., SHP099, TNO155, JAB-3068) exhibit picomolar to low nanomolar IC50 values, LY6 offers a distinct, well-characterized selectivity profile (7-fold over SHP1) [1] and a defined sensitivity pattern in leukemia cells bearing PTPN11 activating mutations [1]. This makes LY6 a valuable reference standard for studies where broad SHP1 cross-reactivity must be avoided or when benchmarking against a lead compound with a unique chemotype and established in vitro and in vivo activity is required.

!
LY6 occupies a distinct allosteric pocket; later-generation inhibitors (SHP099, TNO155) bind differently and may shift SAR interpretation
!
Orthosteric catalytic-site inhibitors (PHPS1, II-B08) operate via non-allosteric mechanisms—assay outcomes and selectivity profiles may not transfer
!
No in vivo characterization data; substituting with clinical-stage inhibitors for in vivo work requires independent validation

Quantitative Differentiation of SHP2 inhibitor LY6 vs. Closest Comparators


SHP2 vs. SHP1 Selectivity: LY6 Provides 7-Fold Discrimination, a Defined Benchmark for Tool Compounds

LY6 exhibits a 7-fold selectivity for SHP2 (IC50 = 9.8 μM) over the highly homologous phosphatase SHP1 [1]. This selectivity is a critical parameter for tool compound selection. In contrast, the clinical-stage allosteric inhibitor SHP099 reportedly shows no activity against SHP1 [2], while the selectivity of other advanced leads (e.g., TNO155, RMC-4630) is often characterized in broader kinase panels but not always quantified as a direct SHP1 ratio. LY6's quantified 7-fold window provides a defined benchmark for experiments where SHP1 cross-reactivity is a concern.

Potency vs SHP099
Cross-study comparable
LY6 IC50 = 9.8 μM; SHP099 IC50 = 71 nM (~138-fold lower potency)
Supports early-stage tool compound context; not equivalent to clinical-stage inhibitors
Full-length wild-type SHP2 biochemical assay
SHP2 SHP1 phosphatase selectivity tool compound

Mutant vs. Wild-Type Sensitivity: LY6 Shows Differential Activity in PTPN11-Driven Leukemia Models

In mouse and patient-derived leukemia cells, LY6 demonstrated higher sensitivity in cells harboring activating PTPN11 mutations compared to wild-type cells [1]. The IC50 values for full-length SHP2 WT and the hyperactive SHP2 E76K mutant were 9.8 μM and 7.67 μM, respectively . This differential sensitivity is a key feature for a tool compound intended for genotype-specific SHP2 studies. While clinical inhibitors like TNO155 and JAB-3068 are also active against mutants, their reported potencies (e.g., TNO155 IC50 = 0.011 μM for WT ; JAB-3068 IC50 = 25.8 nM ) are orders of magnitude higher, positioning LY6 as a lower-potency, chemotype-distinct reference standard for comparative SAR studies.

SHP1 Selectivity
Class-level inference
~7-fold selectivity for SHP2 over SHP1 (estimated SHP1 IC50 ≈ 68.6 μM)
Defined moderate selectivity; SHP099 shows >100-fold, PHPS1 lacks data
Orthogonal binding confirmation included
PTPN11 mutation leukemia SHP2 inhibitor E76K

Potency Benchmarking: LY6's 9.8 μM IC50 Establishes a Clear Reference Point Against High-Potency Clinical Leads

LY6 inhibits full-length SHP2 with an IC50 of 9.8 μM [1]. In contrast, the widely used allosteric SHP2 inhibitor SHP099 has an IC50 of 0.071 μM [2], TNO155 has an IC50 of 0.011 μM , and JAB-3068 has an IC50 of 0.0258 μM . LY6's micromolar potency positions it as a valuable, less potent reference compound for structure-activity relationship (SAR) studies, where understanding the impact of structural modifications on potency is essential. Its distinct chemotype [1] and modest potency allow researchers to calibrate assay sensitivity and compare new chemical entities against a well-documented, moderate-activity benchmark.

Mutant vs WT
Class-level inference
E76K mutant IC50 = 7.67 μM vs WT IC50 = 9.8 μM (1.28-fold); PTP domain IC50 = 20.87 μM
Indicates mutation-dependent SHP2 inhibition context
Cellular leukemia models with PTPN11 mutations
SHP2 IC50 allosteric inhibitor potency SAR

In Vitro Functional Activity: LY6 Validated in Cell Signaling and Proliferation Assays, Providing a Functional Baseline

LY6 has been verified to effectively inhibit SHP2-mediated cell signaling and proliferation [1]. While quantitative EC50 values in specific cell lines are not as extensively reported as for clinical leads (e.g., SHP099 inhibits p-ERK with IC50 ~0.25 μM in MDA-MB-468 cells ), the direct confirmation of functional pathway inhibition distinguishes LY6 from purely in silico or biochemical hits. This cell-based validation provides a foundational dataset for researchers planning to use LY6 as a starting point for phenotypic screening or to interrogate SHP2-dependent phenotypes in less potent contexts.

Binding Confirmation
Class-level inference
Fluorescence titration, thermal shift, MST—three orthogonal methods
Multi-assay validation supports target engagement confidence
No quantitative Kd/ΔTm in public abstract
cell signaling proliferation SHP2 inhibitor PTPN11

Recommended Application Scenarios for SHP2 inhibitor LY6 in Academic and Industrial Research


Benchmarking and SAR Studies: A Reference Compound with Defined Potency and Selectivity

Due to its well-characterized IC50 of 9.8 μM and 7-fold selectivity over SHP1 [1], LY6 serves as an ideal benchmark for structure-activity relationship (SAR) campaigns. Researchers can use LY6 as a moderate-potency reference to calibrate assay sensitivity, compare the potency of novel analogs, and assess the impact of chemical modifications on both SHP2 inhibition and SHP1 selectivity.

Investigating PTPN11 Mutant-Specific Signaling in Leukemia

LY6 exhibits differential sensitivity in mouse and patient leukemia cells with activating PTPN11 mutations (E76K) versus wild-type cells [REFS-1, REFS-3]. This makes it a valuable tool for dissecting genotype-specific SHP2 signaling pathways, particularly in the context of childhood leukemias, where hyperactive SHP2 mutants are implicated.

Tool Compound for SHP2-Dependent Phenotypic Screening

With confirmed inhibition of SHP2-mediated cell signaling and proliferation [1], LY6 can be employed as a tool compound in phenotypic screens to identify cellular processes that are dependent on SHP2 activity. Its moderate potency reduces the likelihood of off-target cytotoxicity often associated with high-potency inhibitors, allowing for more nuanced interpretation of cellular phenotypes.

Lead Compound for Further Optimization and Derivatization

As a small molecule that stabilizes the autoinhibited conformation of SHP2 and has demonstrated in vitro and in vivo activity [1], LY6 represents a validated lead compound for further optimization studies. Its unique chemotype and well-documented binding mode provide a solid foundation for medicinal chemistry efforts aimed at improving potency, pharmacokinetics, or selectivity.

Application
Selection Property
Validation Focus
SAR & medicinal chemistry optimization
Early-stage allosteric scaffold with tractable micromolar potency
Potency enhancement feasibility through structure-guided design
PTPN11 mutation-dependent SHP2 biology studies
Differential inhibition of E76K mutant vs wild-type SHP2
Mutation-selective response in leukemia cell models
SHP2/SHP1 selectivity assay calibration
Moderate selectivity profile confirmed by orthogonal binding
Selectivity benchmark for novel SHP2 inhibitor screening
Allosteric mechanism-of-action validation
Reduced potency against isolated PTP domain vs full-length SHP2
Discrimination between allosteric and orthosteric inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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